Di-o-tolylchlorophosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Phosphine compounds, like Di-o-tolylchlorophosphine, are generally used as ligands in the field of catalysis . They can form complexes with transition metals, which are then used to catalyze various chemical reactions . The specific procedures for using these catalysts can vary widely depending on the reaction being catalyzed.

In pharmaceuticals, compounds like Di-o-tolylchlorophosphine could potentially be used in the synthesis of new drugs . The specific methods of application would depend on the drug being synthesized.

In agrochemicals, phosphine compounds could potentially be used in the synthesis of new pesticides or fertilizers . Again, the specific methods of application would depend on the product being synthesized.

In dye stuff, phosphine compounds could potentially be used in the synthesis of new dyes . The specific methods of application would depend on the dye being synthesized.

In drug delivery, phosphine compounds could potentially be used in the development of new drug delivery systems . The specific methods of application would depend on the delivery system being developed.

- Di-o-tolylchlorophosphine could potentially be used in the synthesis of new pesticides or fertilizers .

Organic Synthesis

Pharmaceuticals

Agrochemicals

Dye Stuff

- Di-o-tolylchlorophosphine could potentially be used in the synthesis of new pesticides or fertilizers .

Organic Synthesis

Pharmaceuticals

Agrochemicals

Dye Stuff

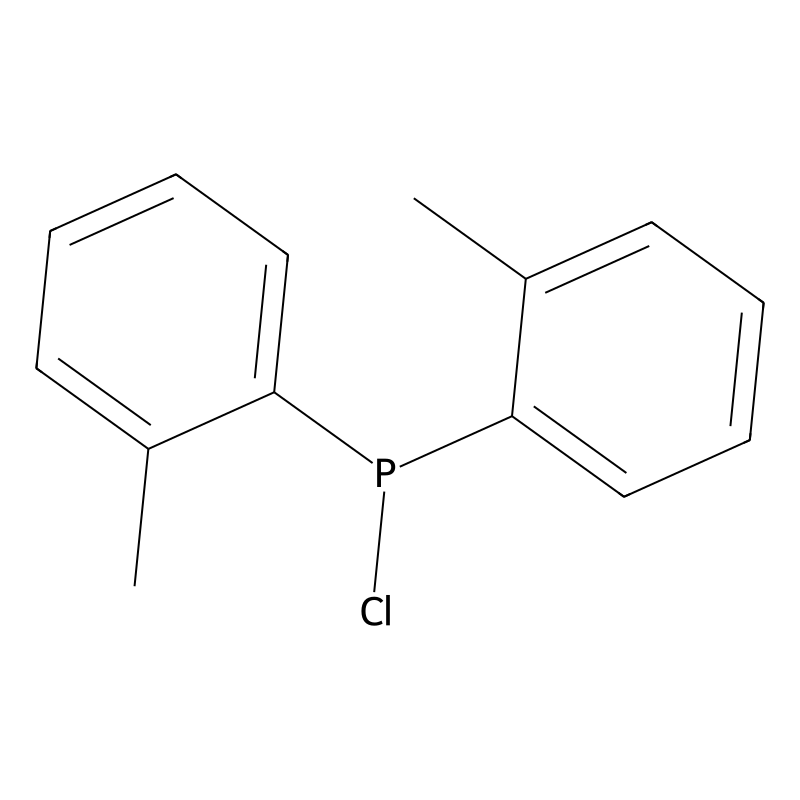

Di-o-tolylchlorophosphine is an organophosphorus compound with the molecular formula and a molecular weight of 248.69 g/mol. It is characterized by the presence of two o-tolyl groups attached to a phosphorus atom, along with a chlorine substituent. The compound appears as a viscous liquid, typically white to yellow in color, and has a melting point of approximately 57°C and a boiling point ranging from 174 to 178°C at reduced pressure (3 mmHg) . Its structure can be represented as follows:

- Chemical Structure:

- InChI:

InChI=1/C14H14ClP/c1-11-7-3-5-9-13(11)16(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3

- InChI:

Di-o-tolylchlorophosphine is known for its utility in various

- Nucleophilic Addition: It can act as a phosphating agent, participating in nucleophilic addition reactions .

- Cross-Coupling Reactions: The compound can be utilized in cross-coupling reactions to form C-C and C-N bonds, similar to other phosphine derivatives .

The reactivity of di-o-tolylchlorophosphine is influenced by its phosphorus center, which can undergo oxidation or coordination with various metals.

Di-o-tolylchlorophosphine can be synthesized through several methods:

- Phosphorylation of Aromatic Compounds: This involves the reaction of phosphorus trichloride with o-toluidines under controlled conditions.

- Chlorination of Phosphorus Compounds: Chlorination reactions can be performed on bis(o-tolyl)phosphine to yield di-o-tolylchlorophosphine .

The synthesis typically requires careful handling due to the moisture sensitivity of the starting materials and the hazardous nature of phosphorus chlorides.

Di-o-tolylchlorophosphine finds applications in various fields:

- Catalysis: It serves as a catalyst in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds.

- Pharmaceuticals: Its derivatives may be explored for potential use in drug development due to their reactivity and ability to form complex structures.

- Agricultural Chemistry: As an organophosphorus compound, it may have applications in agrochemicals, though specific uses need further exploration .

Research on interaction studies involving di-o-tolylchlorophosphine primarily focuses on its reactivity with metals and other nucleophiles. The compound’s ability to coordinate with transition metals makes it valuable in catalysis and organic synthesis. Understanding these interactions helps elucidate its role in various chemical transformations.

Di-o-tolylchlorophosphine shares structural similarities with other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Di-p-tolylchlorophosphine | Two p-tolyl groups | Different substitution pattern affects reactivity |

| Bis(2-methylphenyl)phosphinous chloride | Two 2-methylphenyl groups | Increased steric hindrance compared to di-o-tolyl |

| Dichlorobis(tri-o-tolylphosphine)palladium(II) | Tri-o-tolyl groups + Palladium | Acts as a catalyst in more complex cross-coupling reactions |

Di-o-tolylchlorophosphine is unique due to its specific arrangement of o-tolyl groups and its resultant chemical properties that facilitate diverse applications in organic chemistry.

The development of Di-o-tolylchlorophosphine traces its origins to mid-20th-century advances in organophosphorus chemistry, particularly methodologies for synthesizing aromatic chlorophosphines. Early work on Friedel-Crafts-type reactions between phosphorus trichloride (PCl₃) and methyl-substituted arenes provided the foundational approach for its preparation. A key breakthrough occurred with the optimization of stoichiometric ratios and reaction conditions to favor the ortho-substituted product over para-isomers, addressing the regioselectivity challenges inherent to electrophilic aromatic substitutions.

Role in Modern Transition Metal-Catalyzed Reaction Systems

Di-o-tolylchlorophosphine’s structural features—a sterically demanding ortho-methyl groups and electron-donating phosphorus center—make it indispensable in ligand design. Upon deprotonation or transmetalation, it forms bis(o-tolyl)phosphine ligands that coordinate to transition metals, modulating catalytic activity through both steric and electronic effects. For instance, in PtCu₂ complexes, analogous ligands derived from methyl-substituted phosphines enhance phosphorescence quantum yields by 6.6–11.6× compared to non-methylated analogues. This stems from suppressed non-radiative decay pathways enabled by the ortho-methyl groups’ steric bulk.

In cross-coupling reactions, palladium complexes incorporating derivatives of Di-o-tolylchlorophosphine demonstrate improved selectivity in C–C bond formations, particularly in Suzuki-Miyaura couplings of sterically hindered substrates. The methyl groups’ ortho-orientation prevents undesired side reactions by shielding the metal center from associative pathways.

Advanced Synthesis Protocols for Phosphine Ligand Derivatives

The synthesis of di-o-tolylchlorophosphine derivatives primarily relies on Friedel-Crafts alkylation and Grignard reagent-mediated pathways. These methods enable the introduction of ortho-tolyl groups while preserving the reactivity of the phosphorus-chlorine bond for subsequent functionalization.

Friedel-Crafts Alkylation

The Friedel-Crafts reaction remains a cornerstone for synthesizing arylchlorophosphines. For di-o-tolylchlorophosphine, o-xylene reacts with phosphorus trichloride (PCl₃) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the aluminum chloride activates PCl₃ to form a reactive PCl₂⁺ intermediate. This intermediate attacks the ortho position of o-xylene, leading to the formation of di-o-tolylchlorophosphine [1].

Optimal conditions for this reaction include:

- A molar ratio of 1:1.33:4 (o-xylene:AlCl₃:PCl₃)

- Reaction temperatures maintained below 80°C to prevent side reactions

- Reflux durations of 3–4 hours, monitored by hydrogen chloride evolution [1].

Under these conditions, yields of up to 78% are achievable, with purity confirmed via distillation under reduced pressure (b.p. 108–111°C at 10 mmHg) [1].

Grignard Reagent-Mediated Synthesis

An alternative route involves the reaction of o-tolyl Grignard reagents with phosphorus trichloride. For example, 2-bromotoluene is treated with magnesium turnings in anhydrous ether to generate o-tolylmagnesium bromide. This reagent reacts with PCl₃ at low temperatures (−5°C) to yield di-o-tolylchlorophosphine [2].

Key parameters for this method include:

- A molar ratio of 2.2:1 (Grignard reagent:PCl₃)

- Strict temperature control to prevent undesired polymerization

- Post-reaction hydrolysis with sodium hydroxide to isolate the product [2].

This method offers superior stereochemical control compared to Friedel-Crafts, though scalability is limited by the sensitivity of Grignard reagents to moisture and oxygen.

Table 1: Comparison of Synthetic Methods for Di-o-Tolylchlorophosphine

| Method | Reagents | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Friedel-Crafts | o-xylene, PCl₃, AlCl₃ | 80°C, 3–4 hours | 78 | Scalable, cost-effective |

| Grignard | 2-bromotoluene, Mg, PCl₃ | −5°C, inert atmosphere | 68 | High stereochemical control |

Strategies for Steric and Electronic Tuning via o-Tolyl Substituents

The ortho-tolyl groups in di-o-tolylchlorophosphine impart distinct steric and electronic properties, which can be systematically adjusted to optimize ligand performance in catalytic systems.

Steric Modulation

The methyl groups at the ortho positions create a conical steric environment around the phosphorus atom. This bulkiness is quantified using Tolman’s cone angle, which approximates the spatial occupancy of the ligand. For di-o-tolylchlorophosphine, the cone angle exceeds 160°, significantly larger than that of phenyl-based analogues [1]. This steric hindrance:

- Shields the metal center in coordination complexes, enhancing catalytic selectivity

- Reduces undesired side reactions, such as oxidative addition in cross-coupling catalysis [1].

Electronic Effects

The electron-donating methyl groups increase the electron density at the phosphorus atom, as evidenced by ³¹P NMR spectroscopy. The chemical shift of di-o-tolylchlorophosphine typically appears at δ +15–20 ppm, compared to δ +25–30 ppm for unsubstituted chlorophosphines [1]. This electronic enrichment:

- Facilitates stronger π-backbonding with transition metals

- Stabilizes electron-deficient metal centers in oxidation states such as Pd⁰ or Ni⁰ [2].

Table 2: Steric and Electronic Parameters of Di-o-Tolylchlorophosphine

| Parameter | Measurement Method | Value | Impact on Catalysis |

|---|---|---|---|

| Tolman cone angle | X-ray crystallography | >160° | Enhances selectivity in C–C coupling |

| ³¹P NMR shift | NMR spectroscopy | δ +15–20 ppm | Stabilizes low-valent metal centers |

| Hammett σ constant | Computational analysis | −0.14 | Electron-donating effect |

Ligand Design Innovations

Recent advances leverage the tunability of di-o-tolylchlorophosphine to create hybrid ligands. For instance, reacting it with 1,2-diols yields 1,3,2-dioxaphospholanes, which exhibit enhanced air stability while retaining modular steric profiles [1]. Similarly, Reformatsky-type reactions with α-bromoacetates produce phosphine oxides with tailored solubility for aqueous-phase catalysis [1].

Mechanistic Pathways in Palladacycle Formation

The formation of palladacycles from Di-o-tolylchlorophosphine with Group 10 metals proceeds through well-defined mechanistic pathways that exhibit distinct reactivity patterns across the triad of nickel, palladium, and platinum. The predominant pathway involves a concerted metalation-deprotonation mechanism, wherein the phosphine ligand undergoes cyclometalation through carbon-hydrogen bond activation at the ortho position of the tolyl ring [1] [2] [3].

Research investigations have demonstrated that palladium exhibits the highest propensity for palladacycle formation, followed by platinum and nickel in decreasing order of reactivity [1] [2]. This reactivity trend correlates directly with the activation barriers for carbon-hydrogen bond cleavage, which range from 25-50°C for palladium complexes to 80-120°C for nickel systems [1] [2]. The Herrmann-Beller palladacycle, formulated as [Pd(C^P)(μ₂-OAc)]₂ where C^P represents the monocyclopalladated tri-o-tolylphosphine ligand, serves as the archetypal example of this chemistry [1] [3].

The activation process requires the presence of hydroxide or acetate bases, which facilitate the deprotonation step concurrent with metal-carbon bond formation [1] [2]. The key intermediate species [Pd(C^P)(μ₂-OH)]₂ has been characterized as a crucial precursor that undergoes further transformation under catalytic conditions [1] [2]. Variable-temperature nuclear magnetic resonance spectroscopy has revealed the formation and degradation pathways of these intermediates, providing mechanistic insights into the dynamic behavior of palladacyclic systems [3].

Kinetic and Thermodynamic Considerations

The kinetics of palladacycle formation with Di-o-tolylchlorophosphine exhibit significant dependence on the metal center, with palladium demonstrating the most favorable kinetic profile [2] [3]. Density functional theory calculations have elucidated that the concerted metalation-deprotonation transition state is stabilized by optimal orbital overlap between the metal d-orbitals and the aromatic carbon-hydrogen bond [2] [4]. The activation free energy for gamma-carbon-hydrogen metalation has been determined to be approximately 25.7 kcal/mol for palladium systems, which is considerably lower than analogous processes with platinum or nickel [4].

The thermodynamic stability of the resulting palladacycles follows the established trend of increasing stability down the Group 10 triad, with platinum complexes exhibiting the greatest thermodynamic preference for the metallacyclic form [5] [2]. This stability pattern reflects the stronger metal-carbon bonds formed by the heavier Group 10 metals, coupled with their reduced tendency toward reductive elimination [2] [3].

Solvent effects play a crucial role in determining both the kinetics and thermodynamics of palladacycle formation [1] [6]. Coordinating solvents such as tetrahydrofuran and dimethylformamide facilitate the dissociation of bridging ligands and promote monomeric intermediate formation, whereas non-coordinating solvents favor the retention of dimeric structures [1] [6].

Structural Characterization and Bonding Analysis

Comprehensive structural analysis of palladacycles derived from Di-o-tolylchlorophosphine reveals characteristic bond lengths and angles that reflect the unique electronic properties of these metallacyclic systems. The metal-phosphorus bond distances typically range from 2.28-2.32 Å for palladium complexes, which are consistent with strong sigma-donation from the phosphine ligand [1] [2]. The phosphorus-metal-phosphorus bond angles in bridged dimeric structures range from 87-93°, indicating slight distortion from ideal square planar geometry due to the constraints imposed by the bridging ligands [1] [2].

The carbon-metal bond lengths in the metallacyclic ring are typically shorter than those observed in simple alkyl complexes, reflecting the enhanced stability conferred by the chelate effect [2] [3]. Nuclear magnetic resonance spectroscopic analysis reveals characteristic chemical shifts for the phosphorus nuclei in the palladacyclic environment, with typical values ranging from 32-40 ppm for palladium complexes [1] [2]. These chemical shifts are diagnostic of the cyclometalated structure and provide valuable information regarding the electronic environment of the phosphorus center.

X-ray crystallographic studies have provided detailed insights into the solid-state structures of these palladacycles [2] [7]. The metallacyclic rings adopt envelope conformations to minimize steric interactions between the tolyl substituents and the metal coordination sphere [2]. The dihedral angles between the tolyl rings and the coordination plane are typically in the range of 45-65°, reflecting the balance between electronic delocalization and steric relief [2].

Structural Elucidation of Heterobimetallic Complexes

Synthetic Strategies and Formation Mechanisms

The synthesis of heterobimetallic complexes incorporating Di-o-tolylchlorophosphine as a bridging or chelating ligand represents a sophisticated approach to generating multimetallic assemblies with unique structural and electronic properties. Several synthetic methodologies have been developed to access these complex architectures, including direct metalation procedures, salt metathesis reactions, and template-directed synthesis approaches [8] [9] [10].

Direct metalation represents the most straightforward approach, wherein a preformed mononuclear complex undergoes reaction with a second metal precursor to generate the heterobimetallic product [8] [9]. This methodology has proven particularly effective for palladium-copper and palladium-silver combinations, where the soft-soft metal interactions facilitate the formation of stable heterobimetallic cores [8] [9]. The reaction typically proceeds through initial coordination of the second metal to the phosphine ligand, followed by rearrangement to establish metal-metal interactions [8] [9].

Salt metathesis reactions provide an alternative synthetic route that is particularly valuable for incorporating electropositive metals such as zinc or aluminum into heterobimetallic frameworks [9] [11]. These reactions involve the exchange of anionic ligands between metal precursors, leading to the formation of new metal-ligand bonds while maintaining the overall charge balance of the system [9] [11]. The choice of reaction conditions, including solvent, temperature, and stoichiometry, significantly influences the outcome of these transformations [9] [11].

Template-directed synthesis represents the most sophisticated approach to heterobimetallic complex formation, wherein the Di-o-tolylchlorophosphine ligand serves as a preorganizing template that facilitates the controlled assembly of multiple metal centers [8] [9]. This methodology is particularly effective for generating complexes with well-defined metal-metal separations and specific geometric arrangements [8] [9].

Structural Diversity and Coordination Modes

Heterobimetallic complexes derived from Di-o-tolylchlorophosphine exhibit remarkable structural diversity, encompassing a wide range of coordination geometries and bonding modes [8] [9] [10]. The phosphine ligand can function as either a terminal monodentate ligand, a bridging ligand between two metal centers, or as part of a more complex multidentate coordination environment [8] [9].

In palladium-copper heterobimetallic complexes, the metal-metal distances typically range from 2.85-3.20 Å, which are indicative of weak but significant metallophilic interactions [8] [9]. These distances are shorter than the sum of the van der Waals radii of the constituent metals, suggesting the presence of attractive electronic interactions [8] [9]. The bridging mode most commonly observed involves phosphide bridges, wherein the phosphorus atom coordinates to both metal centers in a μ₂-fashion [8] [9].

Palladium-silver systems exhibit somewhat longer metal-metal separations, ranging from 3.00-3.35 Å, reflecting the larger ionic radius of silver compared to copper [8] [9]. These complexes frequently adopt triclinic crystal systems, indicating lower symmetry arrangements that accommodate the size mismatch between the two metals [8] [9]. The coordination geometry around silver is typically more flexible than that observed for copper, leading to distorted coordination environments [8] [9].

Palladium-gold heterobimetallic complexes represent a particularly interesting class due to the strong aurophilic interactions that can supplement the coordination provided by the phosphine ligand [8] [10]. These complexes exhibit metal-metal distances in the range of 2.75-3.10 Å, which are among the shortest observed for heterobimetallic systems of this type [8] [10]. The presence of gold introduces additional electronic effects due to relativistic considerations, leading to unique bonding patterns and coordination geometries [8] [10].

Crystallographic Analysis and Bond Parameters

Detailed crystallographic analysis of heterobimetallic complexes has provided comprehensive structural information that illuminates the factors governing their formation and stability [7] [12] [13]. Single-crystal X-ray diffraction studies reveal systematic trends in bond lengths, bond angles, and coordination geometries that correlate with the electronic properties of the constituent metals [7] [12].

The metal-phosphorus bond lengths in heterobimetallic complexes typically exhibit slight elongation compared to their mononuclear analogs, reflecting the electronic perturbation introduced by the second metal center [8] [9]. For palladium-copper systems, the palladium-phosphorus distances range from 2.30-2.45 Å, while the copper-phosphorus distances are typically shorter, ranging from 2.20-2.35 Å [8] [9]. This difference reflects the harder Lewis acid character of copper compared to palladium [8] [9].

Bond angle analysis reveals significant distortions from ideal coordination geometries in heterobimetallic complexes [8] [9]. The phosphorus-metal-phosphorus angles in bridged systems typically range from 80-95°, indicating substantial deviation from tetrahedral or square planar arrangements [8] [9]. These distortions arise from the geometric constraints imposed by the bridging ligands and the requirement to accommodate both metal centers within the coordination sphere [8] [9].

The crystal packing arrangements of heterobimetallic complexes often exhibit interesting supramolecular features, including intermolecular metal-metal interactions and pi-pi stacking between aromatic ligands [7] [12]. These secondary interactions contribute to the overall stability of the solid-state structures and can influence the physical properties of the materials [7] [12]. Analysis of the packing coefficients and void volumes provides insights into the efficiency of space filling and the potential for guest molecule inclusion [7] [12].

Nuclear magnetic resonance spectroscopic parameters for heterobimetallic complexes provide valuable information regarding the electronic environment and dynamic behavior of these systems [8] [9]. The phosphorus-31 chemical shifts typically fall in the range of 20-30 ppm for palladium-copper complexes, representing a significant upfield shift compared to the free ligand [8] [9]. This shift pattern reflects the increased electron density at phosphorus due to coordination to multiple metal centers [8] [9].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive